4-Methoxy-2,4-dimethylpentanal

Description

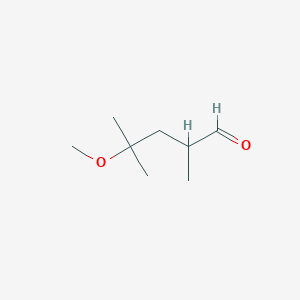

4-Methoxy-2,4-dimethylpentanal is an organic compound with the molecular formula C8H16O2 It is a derivative of pentanal, characterized by the presence of a methoxy group and two methyl groups attached to the pentanal backbone

Properties

Molecular Formula |

C8H16O2 |

|---|---|

Molecular Weight |

144.21 g/mol |

IUPAC Name |

4-methoxy-2,4-dimethylpentanal |

InChI |

InChI=1S/C8H16O2/c1-7(6-9)5-8(2,3)10-4/h6-7H,5H2,1-4H3 |

InChI Key |

WATAQWRLDQXRCE-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(C)(C)OC)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2,4-dimethylpentanal can be achieved through several methods. One common approach involves the alkylation of 4-methoxy-2,4-dimethylpentan-1-ol using appropriate reagents under controlled conditions. The reaction typically requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the alcohol, followed by the addition of an alkyl halide to introduce the methoxy group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as distillation or recrystallization may be employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2,4-dimethylpentanal can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

Oxidation: 4-Methoxy-2,4-dimethylpentanoic acid.

Reduction: 4-Methoxy-2,4-dimethylpentanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methoxy-2,4-dimethylpentanal has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: It may serve as a precursor for the synthesis of biologically active compounds.

Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-Methoxy-2,4-dimethylpentanal depends on its specific application. In chemical reactions, it acts as a reactant that undergoes transformations based on the reagents and conditions used. The presence of the methoxy and methyl groups can influence its reactivity and the pathways it follows during chemical transformations.

Comparison with Similar Compounds

Similar Compounds

4-Methoxy-2,4-dimethylpentanol: The reduced form of 4-Methoxy-2,4-dimethylpentanal.

4-Methoxy-2,4-dimethylpentanoic acid: The oxidized form of this compound.

4-Methoxy-2,4-dimethylpentane: A fully saturated analog without the aldehyde group.

Uniqueness

This compound is unique due to the presence of both a methoxy group and an aldehyde group on the same molecule

Biological Activity

4-Methoxy-2,4-dimethylpentanal is an organic compound with the molecular formula . It is an aldehyde derivative that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, summarizing key findings from diverse sources, including research studies and case analyses.

This compound features a methoxy group and two methyl groups attached to a pentanal backbone. Its unique structure contributes to its biological reactivity and potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 158.24 g/mol |

| Functional Groups | Aldehyde, Methoxy |

Anticancer Activity

Recent studies have indicated that compounds structurally related to this compound exhibit significant anticancer properties. For instance, a series of 4-substituted methoxybenzoyl-aryl-thiazoles were found to have improved antiproliferative activity against melanoma and prostate cancer cells compared to their predecessors . The mechanism of action often involves inhibition of tubulin polymerization, which is critical for cancer cell division.

Antioxidant Properties

Antioxidant activity has also been observed in related compounds. For example, derivatives of 4-methoxy compounds have shown moderate DPPH radical-scavenging activity, indicating potential for use in oxidative stress-related conditions .

The biological activity of this compound may be attributed to its interaction with various molecular targets within biological systems. The presence of the methoxy group enhances its ability to participate in nucleophilic substitution reactions, potentially leading to the formation of biologically active metabolites.

Case Studies

- Antiproliferative Effects : A study investigated the effects of various methoxy-substituted compounds on cancer cell lines such as A-549 (lung cancer) and MCF7 (breast cancer). Compounds with similar structures to this compound demonstrated IC50 values in the low micromolar range, suggesting significant antiproliferative effects .

- Oxidative Stress : In another study focusing on antioxidant properties, derivatives were tested for their ability to scavenge free radicals. Results indicated that certain modifications to the methoxy group could enhance antioxidant activity significantly.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.